6-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%
Overview
Description
6-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, or 6-(3-CMPH)-2-OH, is a synthetic compound with a wide range of applications in biochemistry and pharmaceutical research. Its properties make it an ideal tool for studying the effects of drug-like molecules on biochemical pathways, as well as the effects of various biochemical processes on drug molecules.
Scientific Research Applications
6-(3-CMPH)-2-OH has a wide range of applications in scientific research. It has been used in the study of drug metabolism, as it can be used to investigate the effects of various drugs on biochemical pathways. It has also been used to study the effects of various biochemical processes on drug molecules. In addition, 6-(3-CMPH)-2-OH has been used to study the effects of various compounds on the structure and function of proteins, as well as the effects of proteins on the structure and function of compounds.
Mechanism of Action
6-(3-CMPH)-2-OH is a synthetic compound that acts as an agonist of the G protein-coupled receptor GPR55. GPR55 is a G protein-coupled receptor that is involved in the regulation of various biological processes, including pain, inflammation, and appetite. 6-(3-CMPH)-2-OH binds to GPR55 and activates it, leading to the activation of downstream signaling pathways. These downstream pathways are involved in the regulation of various physiological processes, such as pain, inflammation, and appetite.
Biochemical and Physiological Effects
6-(3-CMPH)-2-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the reduction of inflammation and pain. 6-(3-CMPH)-2-OH has also been shown to reduce the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can lead to an increase in appetite.
Advantages and Limitations for Lab Experiments
6-(3-CMPH)-2-OH has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to work with in the laboratory. It is also easy to synthesize, which makes it an ideal tool for studying the effects of drug-like molecules on biochemical pathways. However, 6-(3-CMPH)-2-OH has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has a low solubility in organic solvents, which can limit its use in organic synthesis.
Future Directions
The potential applications of 6-(3-CMPH)-2-OH are vast, and there are many possible future directions for research. One potential direction is to investigate the effects of 6-(3-CMPH)-2-OH on other G protein-coupled receptors, such as GPR119 and GPR120. In addition, further research could explore the effects of 6-(3-CMPH)-2-OH on the structure and function of proteins, as well as the effects of proteins on the structure and function of compounds. Finally, research could be conducted to investigate the effects of 6-(3-CMPH)-2-OH on the pharmacokinetics and pharmacodynamics of drugs.
Synthesis Methods
6-(3-CMPH)-2-OH can be synthesized using a variety of methods, including the use of a Grignard reaction, a reaction of a Grignard reagent with an aldehyde, and a reaction of a Grignard reagent with a ketone. The Grignard reaction is a simple and efficient method for synthesizing 6-(3-CMPH)-2-OH, and it has been used to synthesize a range of compounds with similar structures. The reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by the addition of a base, such as sodium hydroxide or potassium hydroxide, to yield the desired compound.
properties
IUPAC Name |
methyl 2-chloro-4-(6-oxo-1H-pyridin-2-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)9-6-5-8(7-10(9)14)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYXHRXSEDEADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=O)N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683190 | |
Record name | Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-32-0 | |
Record name | Benzoic acid, 2-chloro-4-(1,6-dihydro-6-oxo-2-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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